molecular formula C13H24O B1200245 2,2,5-Trimethyl-5-pentylcyclopentanone CAS No. 65443-14-3

2,2,5-Trimethyl-5-pentylcyclopentanone

Cat. No.: B1200245
CAS No.: 65443-14-3
M. Wt: 196.33 g/mol
InChI Key: PUKWIVZFEZFVAT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2,5-Trimethyl-5-pentylcyclopentanone involves the methylation of 2-pentylcyclopentanone. This reaction is carried out using methyl iodide and sodium hydride in tetrahydrofuran as the solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2,2,5-Trimethyl-5-pentylcyclopentanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,5-Trimethyl-5-pentylcyclopentanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,5-Trimethyl-5-pentylcyclopentanone exerts its effects involves interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2,5-Trimethyl-5-pentylcyclopentanone can be compared with other similar compounds such as:

  • This compound
  • 2-Pentyl-2,5,5-trimethylcyclopentanone

These compounds share similar structural features but may differ in their chemical reactivity, physical properties, and applications. The unique combination of methyl and pentyl groups in this compound gives it distinct characteristics that make it valuable for specific uses .

Properties

IUPAC Name

2,2,5-trimethyl-5-pentylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-5-6-7-8-13(4)10-9-12(2,3)11(13)14/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKWIVZFEZFVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(CCC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052341
Record name 2,2,5-Trimethyl-5-pentylcyclopentan-1-one
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Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65443-14-3
Record name 2,2,5-Trimethyl-5-pentylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65443-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,5-Trimethyl-5-pentylcyclopentanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 2,2,5-trimethyl-5-pentyl-
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Record name 2,2,5-Trimethyl-5-pentylcyclopentan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5-trimethyl-5-pentylcyclopentan-1-one
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Record name 2,2,5-TRIMETHYL-5-PENTYLCYCLOPENTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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